synthesis and characterization of 1-p-Tolyl-1H-pyrazole
synthesis and characterization of 1-p-Tolyl-1H-pyrazole
An In-depth Technical Guide to the Synthesis and Characterization of 1-p-Tolyl-1H-pyrazole
Abstract
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry and materials science, forming the core of numerous approved pharmaceuticals and advanced materials.[1][2] Its unique electronic properties and metabolic stability make it a cornerstone for drug discovery.[1] This guide provides a comprehensive technical overview of the synthesis and structural elucidation of a key derivative, 1-p-Tolyl-1H-pyrazole. We will explore the venerable Knorr pyrazole synthesis as an efficient and reliable route to this target molecule. The narrative focuses on the causality behind experimental choices, from reaction mechanism to analytical characterization, ensuring a robust and reproducible scientific protocol.
Strategic Overview: Synthesis and Characterization Workflow
The successful generation and validation of a target molecule require a logical and integrated workflow. The process begins with the selection of an appropriate synthetic strategy, followed by the execution of the reaction, and culminates in rigorous characterization to confirm the structure and purity of the final product.
Caption: Mechanism of the Knorr synthesis for 1-p-tolyl-1H-pyrazole.
-
Activation: The acid catalyst protonates one of the carbonyl groups of malondialdehyde, increasing its electrophilicity.
-
Initial Attack: The more nucleophilic nitrogen of p-tolylhydrazine attacks the activated carbonyl carbon.
-
Hydrazone Formation: A molecule of water is eliminated to form a stable hydrazone intermediate.
-
Cyclization: The second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Final Dehydration: The resulting cyclic intermediate readily loses a second molecule of water to form the stable, aromatic pyrazole ring. [3]
Experimental Protocol: Laboratory Synthesis
Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. Adherence to all institutional safety guidelines is mandatory.
Materials:
-
p-Tolylhydrazine hydrochloride
-
1,1,3,3-Tetraethoxypropane
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-tolylhydrazine hydrochloride (10.0 mmol).
-
Add absolute ethanol (30 mL) and stir to dissolve.
-
Add 1,1,3,3-tetraethoxypropane (10.5 mmol) to the solution.
-
Carefully add concentrated HCl (0.5 mL) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate (2 x 20 mL) to neutralize any remaining acid, followed by a brine wash (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford 1-p-tolyl-1H-pyrazole as a solid.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural analysis. [4]
Spectroscopic Data Summary
The following table summarizes the expected data for 1-p-tolyl-1H-pyrazole (C₁₀H₁₀N₂), which has a molecular weight of 158.20 g/mol . [5]
| Technique | Parameter | Expected Observation | Interpretation |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~7.8-7.9 ppm (dd, 1H)~7.7 ppm (d, 1H)~7.6-7.7 ppm (d, 2H, AA')~7.2-7.3 ppm (d, 2H, BB')~6.5 ppm (dd, 1H)~2.4 ppm (s, 3H) | Protons on the pyrazole ringAromatic protons on the tolyl ring (AA'BB' system)Pyrazole ring protonMethyl group protons |
| ¹³C NMR | Chemical Shift (δ) | ~140-142 ppm~138-139 ppm~129-130 ppm~126-127 ppm~119-120 ppm~107-108 ppm~21 ppm | C3 of pyrazoleQuaternary C of tolyl (ipso to N)Aromatic CH of tolylC5 of pyrazoleAromatic CH of tolylC4 of pyrazoleMethyl carbon |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3100-3150 cm⁻¹~2900-3000 cm⁻¹~1500-1600 cm⁻¹~810-830 cm⁻¹ | Aromatic C-H stretch (pyrazole & tolyl)Aliphatic C-H stretch (methyl)C=C and C=N aromatic ring stretchingp-Disubstituted benzene C-H bend |
| Mass Spec (GC-MS) | m/z | 158 [M]⁺ | Molecular ion peak corresponding to the molecular weight of the compound. |
Note: Expected NMR values are estimations based on data from structurally similar compounds and may vary slightly based on solvent and instrument calibration. [6][7]
Interpreting the Data
-
¹H NMR: The presence of a singlet around 2.4 ppm integrates to 3 protons, confirming the methyl group. The distinct signals in the aromatic region, including a characteristic AA'BB' pattern for the p-substituted tolyl ring and three separate signals for the pyrazole protons, validate the overall structure.
-
¹³C NMR: The number of distinct signals should correspond to the number of unique carbon environments. The signal around 21 ppm is characteristic of the tolyl's methyl group, while the remaining signals in the 100-145 ppm range confirm the aromatic carbons of both rings.
-
IR Spectroscopy: The spectrum will confirm the presence of key functional groups. The C-H stretches confirm the aromatic and aliphatic components, while the fingerprint region, especially the strong band indicating para-substitution, provides further structural evidence.
-
Mass Spectrometry: The definitive test for molecular weight. The observation of a molecular ion peak at m/z = 158 confirms the elemental composition C₁₀H₁₀N₂. [5]
Critical Safety Precautions
Chemical synthesis must be approached with a rigorous commitment to safety. Hydrazine derivatives are classified as Particularly Hazardous Substances. [8]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, nitrile gloves, and ANSI Z87.1-compliant safety goggles. [8]* Ventilation: All handling of p-tolylhydrazine and the reaction itself must be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors. [9]* Reagent Handling: p-Tolylhydrazine hydrochloride is toxic and a suspected carcinogen. Avoid skin contact and inhalation. [10]Concentrated acids are corrosive and must be handled with extreme care.
-
Spill & Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [9][11]For spills, evacuate the area and follow institutional protocols for hazardous material cleanup. [8]* Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of in properly labeled hazardous waste containers according to institutional and regulatory guidelines. [8]
Conclusion
This guide has detailed a robust and reliable pathway for the synthesis of 1-p-tolyl-1H-pyrazole via the Knorr pyrazole synthesis. By understanding the underlying mechanism, adhering to a precise experimental protocol, and applying a suite of spectroscopic techniques for characterization, researchers can confidently produce and validate this important molecular scaffold. The principles of causality, self-validation, and stringent safety are integral to the success and integrity of this chemical endeavor. The versatility of the pyrazole core ensures that mastery of its synthesis will continue to be a valuable skill in the pursuit of novel therapeutics and advanced materials. [16][17]
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
- Process for the preparation of pyrazoles. (n.d.).
-
Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Mechanism for the formation of pyrazole. (2009). ResearchGate. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
-
Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015). Pro-Lab Diagnostics. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]
-
1-p-Tolyl-1H-pyrazole. (n.d.). PubChem. [Link]
-
Material Safety Data Sheet - Hydrazine Monohydrate 99%. (n.d.). Cole-Parmer. [Link]
-
Hydrazine Standard Operating Procedure. (n.d.). UC Santa Barbara Environmental Health & Safety. [Link]
-
Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) -1H-pyrazol-5-yl)methanimine. (2025). ResearchGate. [Link]
-
Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl). (2021). Scientific.net. [Link]
-
PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. (n.d.). Der Pharma Chemica. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]
-
Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c]O[12][13][14]xadiazole. (2022). ResearchGate. [Link]
-
Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.). ResearchGate. [Link]
-
(E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole. (n.d.). NIH. [Link]
-
Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. (n.d.). pubs.acs.org. [Link]
-
3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile. (n.d.). PMC - PubMed Central. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 1-p-Tolyl-1H-pyrazole | C10H10N2 | CID 809797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. nexchem.co.uk [nexchem.co.uk]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. name-reaction.com [name-reaction.com]
- 14. mdpi.com [mdpi.com]
